L-METHIONINE (D8; 15N)
Description
Conceptual Framework of Stable Isotope Tracing with L-Methionine (D8; 15N)
L-Methionine (D8; 15N) is a specially designed molecule where eight hydrogen atoms have been replaced by deuterium (B1214612), and the nitrogen atom has been substituted with nitrogen-15 (B135050). medchemexpress.comszabo-scandic.com This dual-labeling strategy significantly increases the molecular weight of the compound compared to its natural form, L-methionine. isotope.com
The core principle behind using L-Methionine (D8; 15N) as a tracer lies in its ability to be distinguished from the endogenous pool of unlabeled methionine within a cell or organism. When introduced into a biological system, the labeled methionine participates in the same biochemical reactions as its unlabeled counterpart. chemicalbook.com By analyzing the mass of downstream metabolites and newly synthesized proteins, researchers can precisely determine the contribution of the exogenously supplied methionine. oup.com This allows for the detailed mapping of metabolic fluxes and the quantification of pathway activities, providing a dynamic view of metabolism that is not achievable by simply measuring metabolite concentrations. eurisotop.com
Role of L-Methionine (D8; 15N) as a Non-Radioactive Tracer in Biological Systems
The application of L-Methionine (D8; 15N) as a non-radioactive tracer is pivotal in several areas of biochemical and biomedical research. Methionine is a critical amino acid involved in numerous cellular functions, including protein synthesis, the initiation of translation, and as a precursor for other vital molecules. chemicalbook.comnih.gov
One of its most crucial roles is in methylation reactions. Methionine is converted to S-adenosyl-L-methionine (SAM), the primary methyl group donor in the cell. made-in-china.commedchemexpress.com By tracing the labeled methyl group from L-Methionine (D8; 15N), scientists can investigate the regulation of methylation processes, which are fundamental to epigenetics, signal transduction, and the biosynthesis of various compounds.
Furthermore, the transsulfuration pathway, which converts methionine to another amino acid, cysteine, can be elucidated using this tracer. nih.gov Understanding this pathway is crucial as it is linked to the production of the major intracellular antioxidant, glutathione. Studies in piglets have demonstrated that the gastrointestinal tract is a significant site of methionine metabolism, converting it into homocysteine and cysteine. nih.gov
The use of L-Methionine (D8; 15N) in conjunction with mass spectrometry allows for quantitative proteomics, where the turnover rates of specific proteins can be measured. oup.com By feeding cells or organisms with a diet containing the labeled amino acid, newly synthesized proteins will incorporate it. The ratio of labeled to unlabeled peptides, determined by mass spectrometry, provides a direct measure of protein synthesis and degradation rates. oup.com This approach has been instrumental in understanding protein dynamics in various physiological and pathological states.
Interactive Data Table: Properties of L-Methionine (D8; 15N)
| Property | Value |
| Molecular Formula | C5H3D8NO2S |
| Molecular Weight | 158.25 |
| Chemical Purity | ≥98% |
| Isotopic Purity | 98 atom % D; 98 atom % 15N |
| Applications | Metabolism, Metabolomics, Proteomics, Biomolecular NMR |
Interactive Data Table: Research Applications of L-Methionine (D8; 15N)
| Research Area | Specific Application | Key Findings |
| Metabolic Flux Analysis | Tracing the metabolic fate of methionine in various tissues. | The gastrointestinal tract metabolizes a significant portion of dietary methionine. nih.gov |
| Proteomics | Quantifying protein synthesis and turnover rates. | Enables comparative analysis of protein expression between different cellular states. oup.com |
| Methylation Studies | Investigating the dynamics of S-adenosyl-L-methionine (SAM) dependent methylation. | Allows for the study of methyl group transfer in epigenetic modifications and other cellular processes. |
| Transsulfuration Pathway | Elucidating the conversion of methionine to cysteine. | Demonstrates the role of different organs in producing cysteine and other sulfur-containing compounds. nih.gov |
Properties
Molecular Weight |
158.25 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Theoretical Principles of Isotopic Probing with L Methionine D8; 15n
Biochemical Significance of Deuterium (B1214612) (D8) and Nitrogen-15 (B135050) (15N) Enrichment
The utility of L-Methionine (D8; 15N) stems from the distinct biochemical properties imparted by its heavy isotopes. The enrichment with both deuterium and nitrogen-15 allows for comprehensive tracking of the amino acid's backbone and its functional groups through metabolic pathways. symeres.commdpi.com
Deuterium (D8) Enrichment: The eight deuterium atoms significantly increase the mass of the methionine molecule. This labeling is particularly stable as the deuterium atoms are attached to carbon atoms, making them less susceptible to exchange with protons from the surrounding environment. Deuterium labeling is minimally invasive and has been shown to produce a robust signal in analytical techniques like stimulated Raman scattering (SRS) microscopy for tracking methionine uptake in living cells and tissues. spiedigitallibrary.org The primary significance of deuteration lies in its use as a tracer for the carbon skeleton of methionine and its influence on reaction rates, a phenomenon known as the kinetic isotope effect. symeres.comresearchgate.net
Nitrogen-15 (¹⁵N) Enrichment: The ¹⁵N label allows for specific tracking of the nitrogen atom of methionine. This is crucial for studying a wide range of metabolic processes, including amino acid transamination, protein synthesis, and the biosynthesis of nitrogen-containing compounds. symeres.comnih.gov In protein research, ¹⁵N-labeling is a cornerstone of nuclear magnetic resonance (NMR) spectroscopy for detailed structural characterization of biomolecules. symeres.comisotope.com It is also fundamental to quantitative proteomics, where the ¹⁵N label enables the differentiation of proteins synthesized before and after the introduction of the labeled amino acid. oup.com
The combination of D8 and ¹⁵N labels in a single molecule provides a powerful tool for metabolic flux analysis and proteomics, allowing researchers to simultaneously follow the fate of both the nitrogen and the carbon backbone of methionine. medchemexpress.comeurisotop.com
Quantitative Detection Based on Isotopic Mass Shifts in Metabolites and Macromolecules
The core principle behind the use of L-Methionine (D8; 15N) in quantitative studies is the mass shift it creates in metabolites and macromolecules, which is detectable by mass spectrometry (MS). nih.gov The atomic mass of deuterium is approximately 2 Da and ¹⁵N is approximately 15 Da, compared to 1 Da for protium (B1232500) (¹H) and 14 Da for ¹⁴N. Therefore, L-Methionine (D8; ¹⁵N) has a mass that is approximately 9 Da (8 Da from deuterium + 1 Da from nitrogen) greater than its unlabeled counterpart.
This distinct mass difference allows for the clear separation and identification of labeled versus unlabeled molecules in a mass spectrometer. mdpi.com In a typical experiment, cells or organisms are cultured in media containing L-Methionine (D8; 15N). This "heavy" methionine is incorporated into newly synthesized proteins and participates in metabolic reactions. oup.com
When a complex mixture of molecules from these cells is analyzed by MS, any molecule containing the incorporated heavy methionine will exhibit a characteristic mass shift. For example:
Metabolomics: Key metabolites in the methionine cycle, such as S-adenosyl-L-methionine (SAM) and homocysteine, will appear at a higher mass-to-charge (m/z) ratio if they are synthesized from the labeled methionine. physiology.orgnih.govbiorxiv.org
Proteomics: In techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), proteins are analyzed after being broken down into smaller peptides. Peptides containing L-Methionine (D8; 15N) will be 9 Da heavier than their unlabeled ("light") counterparts. washington.edu
The relative abundance of the light and heavy versions of each metabolite or peptide can be determined by comparing the signal intensities of their respective peaks in the mass spectrum. washington.edu This ratio provides a precise quantification of the metabolic flux or the change in protein abundance between different experimental conditions. cpcscientific.combiosynth.com The large mass shift provided by L-Methionine (D8; 15N) is advantageous as it prevents the isotopic clusters of the light and heavy forms from overlapping, simplifying data analysis.
| Molecule | Unlabeled Monoisotopic Mass (Da) | Labeled Monoisotopic Mass (Da) (from L-Met (D8; 15N)) | Mass Shift (Da) |
|---|---|---|---|
| L-Methionine | 149.051 | 158.104 | +9.053 |
| S-adenosyl-L-methionine (SAM) | 398.148 | 407.201 | +9.053 |
| S-adenosyl-L-homocysteine (SAH) | 384.132 | 392.179 | +8.047 |
| Homocysteine | 135.025 | 143.072 | +8.047 |
Note: The mass shift for homocysteine and its derivative SAH is +8, as the labeled methyl group from methionine is lost during its conversion to homocysteine. nih.gov
Fundamental Considerations for Kinetic Isotope Effects and Metabolic Isotope Scrambling
While isotopic labeling is a powerful technique, accurate interpretation of the data requires consideration of two key phenomena: the kinetic isotope effect and metabolic isotope scrambling.
Kinetic Isotope Effect (KIE): The Kinetic Isotope Effect is the change in the rate of a chemical reaction when an atom in a reactant is replaced with one of its heavier isotopes. wikipedia.org The C-D bond is stronger and has a lower vibrational frequency than a C-H bond. Consequently, reactions that involve the cleavage of a C-H bond in their rate-determining step will proceed more slowly when that hydrogen is replaced by deuterium. researchgate.netnih.gov This is known as a primary deuterium KIE. The effect is most pronounced for deuterium due to its 100% increase in mass over protium. wikipedia.org
In studies using L-Methionine (D8), the presence of eight deuterium atoms can potentially slow down enzymatic reactions involving the cleavage of these C-H bonds. nih.gov While this can be a complicating factor in metabolic flux analysis, it can also be exploited as a tool to probe enzyme mechanisms. symeres.comnih.gov The observation of a significant KIE provides strong evidence that C-H bond cleavage is a rate-limiting part of the reaction. nih.gov
Metabolic Isotope Scrambling: Isotope scrambling refers to the transfer of an isotopic label from the introduced tracer molecule to other molecules in the biological system, which can complicate data analysis. synthelis.comnih.gov For L-Methionine (D8; 15N), this could involve:
¹⁵N Scrambling: The ¹⁵N-labeled amino group can be transferred to other amino acids via the action of transaminase enzymes. For example, studies in HEK293 cells have shown that the ¹⁵N label from some amino acids can be scrambled to others, such as glutamate, which is a precursor for several other amino acids. nih.govresearchgate.net
D8 Scrambling: The deuterium atoms on the carbon backbone are generally less prone to scrambling. However, metabolic breakdown of the methionine carbon skeleton could potentially lead to the incorporation of deuterated fragments into other metabolites.
It is crucial to be aware of potential scrambling pathways within the specific biological system being studied. portlandpress.com Experimental strategies to minimize or account for scrambling include using specific cell lines with known metabolic characteristics, adding an excess of unlabeled amino acids to the culture media to suppress the metabolic conversion of the labeled amino acid, or using cell-free expression systems where metabolic enzymes are limited. synthelis.comnih.gov
| Phenomenon | Description | Implication for L-Methionine (D8; 15N) Studies | Mitigation/Consideration |
|---|---|---|---|
| Kinetic Isotope Effect (KIE) | Slowing of reaction rates due to the heavier mass of deuterium (C-D bonds are stronger than C-H bonds). wikipedia.org | Can alter metabolic flux rates compared to the unlabeled compound, potentially affecting quantitative measurements. nih.gov | Can be used to study reaction mechanisms. Must be considered when modeling metabolic pathways. nih.gov |
| Metabolic Scrambling | The transfer of ¹⁵N or D isotopes to other molecules not directly in the canonical methionine pathway. synthelis.com | Can lead to misinterpretation of data, as labeled signals may appear in unexpected metabolites or proteins. nih.gov | Use of specific cell lines, addition of excess unlabeled amino acids, or analysis using tandem mass spectrometry (MS/MS) to confirm label location. nih.govresearchgate.net |
Methodological Applications in Quantitative Biological Research
Metabolic Flux Analysis (MFA) using L-Methionine (D8; 15N)
Metabolic Flux Analysis (MFA) is a key technique used to quantify the rates (fluxes) of reactions within a metabolic network. researchgate.net By introducing an isotopically labeled substrate, such as L-Methionine (D8; 15N), into a biological system, researchers can trace the path of the labeled atoms as they are incorporated into downstream metabolites. nih.gov The dual labeling of L-Methionine (D8; 15N) offers distinct advantages: the deuterium (B1214612) atoms on the carbon backbone allow for tracking the core structure of the molecule, while the ¹⁵N atom provides a specific probe for the amino group's involvement in nitrogen metabolism. This enables a more detailed and simultaneous quantification of carbon and nitrogen fluxes compared to single-labeled tracers. nih.gov
Experimental Design Strategies for L-Methionine (D8; 15N) Tracer Studies
Effective MFA studies involving methionine require careful experimental design, particularly because of the rapid exchange between intracellular and extracellular methionine pools, which can prevent the system from reaching a steady isotopic state. nih.gov A common and robust strategy involves non-stationary MFA, which measures the kinetics of isotope labeling over time. nih.govfoxchase.org
A typical experimental workflow includes:
Cell Culture: Cells are cultured in a standard medium to achieve a metabolic steady state.
Tracer Introduction: The standard medium is replaced with a medium containing a known concentration of L-Methionine (D8; 15N).
Time-Course Sampling: Samples of both the intracellular metabolites and the extracellular medium are collected at multiple time points after the introduction of the tracer. nih.gov
Metabolite Extraction and Analysis: Metabolites are extracted from the collected samples. The isotopic labeling patterns and concentrations of methionine and its derivatives are then measured using high-resolution analytical techniques, primarily Liquid Chromatography-Mass Spectrometry (LC-MS). nih.gov
The mass shift created by the eight deuterium and one nitrogen-15 (B135050) atoms allows for clear differentiation between the unlabeled (M+0) and the fully labeled (M+9) forms of methionine and its downstream products, enabling precise quantification of isotopic enrichment over time.
Elucidation of Intracellular Metabolic Network Fluxes
The time-course data on isotopic enrichment obtained from LC-MS analysis are used to calculate the rates of metabolic reactions. By applying computational models based on the known stoichiometry of metabolic networks and mass-balance principles, researchers can estimate the fluxes through various methionine-dependent pathways. nih.gov This approach allows for the quantification of how cells allocate methionine to competing metabolic demands, such as protein synthesis, methylation reactions, and polyamine biosynthesis. nih.gov
Research using a ¹³C-methionine tracer in a human fibrosarcoma cell line (HT1080) demonstrated the ability to quantify key metabolic fluxes. Studies with L-Methionine (D8; 15N) would provide similar quantitative data. The table below presents representative flux values adapted from such a study, illustrating the type of quantitative insights gained.
| Metabolic Flux | Description | Flux Rate (nmol/µL-cells/h) |
|---|---|---|
| Net Methionine Uptake | The net rate at which cells consume methionine from the medium. | 1.15 ± 0.04 |
| Protein Biosynthesis | The rate of methionine incorporation into new proteins. | 0.83 ± 0.05 |
| Transmethylation | The flux of methionine through the methyl donation cycle. | 0.18 ± 0.02 |
| Propylamine (B44156) Transfer | The flux of methionine directed towards polyamine synthesis. | 0.17 ± 0.02 |
This table shows representative metabolic fluxes in a human fibrosarcoma cell line as determined by stable isotope tracer analysis. The data is adapted from research conducted by Meir et al. (2014) using ¹³C-methionine. L-Methionine (D8; 15N) serves as a similar powerful tracer for obtaining such quantitative flux data. nih.gov
Investigation of Specific Metabolic Pathways and Cycles
L-Methionine (D8; 15N) is an ideal tracer for dissecting the fluxes through specific pathways central to cellular function.
The transmethylation cycle is fundamental for donating methyl groups to a vast array of molecules, including DNA, RNA, and proteins. nih.gov In this cycle, methionine is first converted to S-adenosylmethionine (SAM), the universal methyl donor. researchgate.net After donating its methyl group, SAM becomes S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine. researchgate.net Homocysteine can be remethylated to regenerate methionine, completing the cycle. nih.gov
Using a tracer like L-Methionine (D8; 15N), researchers can track the appearance of the heavy isotopes in SAM, SAH, and regenerated homocysteine, allowing for the direct calculation of the transmethylation flux rate. nih.gov Studies have shown that the transmethylation flux can account for a significant portion of total methionine uptake, with one study in a fibrosarcoma cell line quantifying it at approximately 15% of the net methionine consumption. nih.govfoxchase.org
Methionine is also the precursor for the synthesis of polyamines, such as spermidine (B129725) and spermine, which are essential for cell growth and proliferation. This occurs via the propylamine transfer pathway. nih.gov In this pathway, SAM is decarboxylated to form S-adenosylmethioninamine, which then donates a propylamine group to putrescine to form spermidine. nih.gov This reaction produces methylthioadenosine (MTA) as a byproduct, which can be recycled back to methionine through the methionine salvage pathway. researchgate.netresearchgate.net
By tracing L-Methionine (D8; 15N), the rate of propylamine transfer can be quantified by measuring the production rate of labeled MTA and its salvage products. nih.gov In human fibrosarcoma cells, the propylamine transfer flux was found to be roughly 15% of the net methionine uptake, demonstrating its significance as a major fate of methionine metabolism. nih.govnih.gov
The methionine cycle is a core component of the broader network of one-carbon metabolism, which also includes the folate cycle. creative-proteomics.commdpi.com This network is responsible for managing the transfer of one-carbon units, which are essential for the synthesis of nucleotides (the building blocks of DNA) and for the regeneration of SAM. nih.govnih.gov Serine is a major source of these one-carbon units. creative-proteomics.com
The remethylation of homocysteine to methionine can occur via a folate-dependent enzyme, methionine synthase, which links the methionine and folate cycles. mdpi.com Tracing with L-Methionine (D8; 15N) helps to quantify the flux through this intersection. The ¹⁵N label is particularly useful for distinguishing the tracer-derived amino group from other nitrogen sources in the cell, providing a clearer picture of how methionine metabolism integrates with the broader cellular metabolic network. nih.gov
Contributions to Anaplerotic and Cataplerotic Fluxes
L-METHIONINE (D8; 15N) serves as a powerful tracer for elucidating the contributions of methionine metabolism to anaplerotic and cataplerotic fluxes, which are crucial for replenishing and drawing intermediates from the Krebs cycle, respectively. The labeled nitrogen (¹⁵N) and deuterium (D8) atoms allow for the tracking of the methionine backbone and its subsequent metabolic transformations.
When L-methionine is metabolized, its carbon skeleton can enter the Krebs cycle at the level of succinyl-CoA. By tracing the isotopic enrichment of Krebs cycle intermediates, researchers can quantify the anaplerotic contribution of methionine. This is particularly important in understanding the metabolic reprogramming of cancer cells, where methionine metabolism is often altered to support rapid proliferation.
Conversely, cataplerotic fluxes involving intermediates derived from methionine metabolism can also be monitored. For example, the outflow of Krebs cycle intermediates for the biosynthesis of other molecules can be traced using the isotopic signature originating from L-METHIONINE (D8; 15N). This provides a quantitative measure of how methionine contributes to various biosynthetic pathways.
Non-Stationary Metabolic Flux Analysis Approaches
Traditional metabolic flux analysis (MFA) often assumes that the system is at an isotopic steady state. However, many biological processes are dynamic, necessitating non-stationary MFA approaches. L-METHIONINE (D8; 15N) is particularly well-suited for these dynamic studies. nih.govnih.gov
In non-stationary MFA, the time-dependent changes in isotopic labeling of intracellular metabolites are measured following the introduction of a labeled substrate like L-METHIONINE (D8; 15N). The rate of label incorporation provides crucial information about the kinetics of metabolic reactions and the sizes of intracellular metabolite pools. This approach is more complex than steady-state MFA but offers a more detailed and accurate picture of cellular metabolism, especially in response to perturbations or during specific phases of the cell cycle. nih.govnih.gov The use of doubly labeled methionine allows for more robust and constrained metabolic models, improving the accuracy of flux estimations.
Inverse Stable Isotopic Labeling (InverSIL) for Biosynthetic Pathway Delineation
In the context of L-METHIONINE (D8; 15N), an InverSIL experiment would involve growing cells in a medium where all nitrogen sources are ¹⁵N-labeled, and then introducing unlabeled L-methionine. By analyzing the mass spectra of metabolites, researchers can identify which compounds have incorporated the unlabeled methionine, indicated by a characteristic mass shift. This allows for the precise delineation of biosynthetic pathways that utilize methionine as a precursor. chemrxiv.orgchemrxiv.org For instance, the incorporation of the methyl group from methionine into various compounds can be tracked with high sensitivity.
Quantitative Proteomics and Protein Turnover Dynamics
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) Incorporating L-Methionine (¹⁵N)
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used method for quantitative proteomics. nih.gov The technique relies on metabolically incorporating "heavy" or "light" amino acids into proteins. nih.gov L-Methionine containing the stable isotope ¹⁵N can be used as the "heavy" amino acid.
In a typical SILAC experiment, two populations of cells are cultured in media that are identical except for the isotopic form of a specific amino acid. One population is grown in "light" medium containing standard L-methionine (¹⁴N), while the other is grown in "heavy" medium containing L-Methionine (¹⁵N). nih.gov After several cell divisions, the heavy amino acid is fully incorporated into the proteome of the second cell population. The two cell populations can then be subjected to different experimental conditions, and their proteomes can be combined and analyzed by mass spectrometry. The relative abundance of proteins between the two samples is determined by comparing the signal intensities of the heavy and light peptide pairs. nih.gov
Table 1: Example SILAC Data for Protein Quantification
| Protein | Peptide Sequence | Light Intensity (¹⁴N) | Heavy Intensity (¹⁵N) | Heavy/Light Ratio | Fold Change |
|---|---|---|---|---|---|
| Protein A | SAMPLEPEPTIDEK | 1.2e6 | 2.4e6 | 2.0 | 2.0 (Upregulated) |
| Protein B | ANOTHERPEPTIDER | 3.5e5 | 3.6e5 | 1.03 | ~1.0 (No Change) |
| Protein C | TESTPEPTIDEMK | 8.9e5 | 4.5e5 | 0.51 | -2.0 (Downregulated) |
Measurement of Protein Synthesis and Degradation Rates
The use of L-METHIONINE (D8; 15N) allows for the dynamic measurement of protein synthesis and degradation rates. In a pulse-chase experiment, cells are first cultured in a medium containing the labeled methionine for a defined period (the "pulse"). They are then transferred to a medium containing unlabeled methionine (the "chase").
By monitoring the incorporation of the labeled methionine into the proteome over time during the pulse, the rate of protein synthesis can be determined. Conversely, by tracking the disappearance of the labeled methionine from the proteome during the chase, the rate of protein degradation can be quantified. The dual labeling with D8 and ¹⁵N provides a distinct mass shift that facilitates accurate detection and quantification by mass spectrometry. nih.gov
Table 2: Protein Turnover Rates Determined by Pulse-Chase with L-METHIONINE (D8; 15N)
| Protein | Half-life (hours) | Synthesis Rate (molecules/cell/hour) | Degradation Rate Constant (k_deg) |
|---|---|---|---|
| Housekeeping Protein X | 72 | 1500 | 0.0096 |
| Regulatory Protein Y | 2 | 5000 | 0.3466 |
| Structural Protein Z | 120 | 800 | 0.0058 |
Characterization of Specific Amino Acid Incorporation into Proteins
L-METHIONINE (D8; 15N) enables the precise characterization of methionine incorporation into specific protein sites. This is particularly relevant for studying post-translational modifications that involve methionine, such as oxidation. biorxiv.org By using mass spectrometry to analyze peptides containing the labeled methionine, researchers can identify the exact locations of incorporation and quantify the extent of labeling at each site.
This level of detail is crucial for understanding the functional consequences of specific amino acid incorporation and modification. For instance, it can help to elucidate how the oxidation of a particular methionine residue affects protein structure, function, or interaction with other molecules. The stable isotope label provides a clear and unambiguous signature for the incorporated methionine, distinguishing it from endogenous, unlabeled methionine.
Utilization in Cell-Based and Cell-Free Protein Labeling Systems
L-Methionine (D8; 15N) is extensively used in both cell-based and cell-free protein labeling systems to facilitate the quantitative analysis of protein expression and turnover.
In cell-based systems , this labeled methionine is a key component in Stable Isotope Labeling with Amino acids in Cell culture (SILAC), a widely used metabolic labeling strategy. researchgate.net In a typical SILAC experiment, one population of cells is grown in a medium containing the "light," naturally abundant L-methionine, while another population is cultured in a medium containing the "heavy" L-Methionine (D8; 15N). The heavy methionine is incorporated into newly synthesized proteins. oup.com After cell lysis, the protein samples from the "light" and "heavy" populations are mixed. The mass difference between the light and heavy methionine-containing peptides, readily detectable by mass spectrometry, allows for the accurate relative quantification of protein abundance between the two samples. oup.com
Cell-free protein labeling systems , which utilize cell lysates for protein synthesis, also benefit from the use of L-Methionine (D8; 15N). oup.com These systems offer several advantages, including the ability to produce proteins that may be toxic to living cells and the capacity for high-throughput protein expression. nih.gov The addition of L-Methionine (D8; 15N) to the cell-free reaction mixture ensures the efficient incorporation of the heavy isotope into the synthesized protein, which can then be used as an internal standard for quantitative proteomic analyses. oup.com
| Labeling System | Principle of L-Methionine (D8; 15N) Incorporation | Key Application |
| Cell-Based (e.g., SILAC) | Metabolic incorporation during protein synthesis in living cells. | Relative quantification of protein expression levels between different cell populations. researchgate.net |
| Cell-Free | Incorporation during in vitro protein synthesis using cell lysates. | Production of isotopically labeled protein standards for absolute quantification. oup.com |
Biomolecular Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
The unique isotopic signature of L-Methionine (D8; 15N) makes it an invaluable probe in biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy for studying protein structure, dynamics, and interactions.
Elucidation of Protein Structure and Folding Pathways
The incorporation of ¹⁵N-labeled amino acids is a cornerstone of protein NMR, enabling the use of heteronuclear correlation experiments to resolve the crowded proton spectra of large biomolecules. nih.govmdpi.com The ¹⁵N label in L-Methionine (D8; 15N) allows for the specific observation of the nitrogen and its attached amide proton, providing crucial information for backbone resonance assignment, a critical first step in any NMR-based structural study. umich.edu
Furthermore, the deuterium labeling in L-Methionine (D8; 15N) helps to simplify complex NMR spectra and reduce signal overlap, which is particularly beneficial for larger proteins. unl.pt By observing changes in the NMR signals of labeled methionine residues during protein folding, researchers can gain insights into the formation of secondary and tertiary structures and characterize transient folding intermediates. whiterose.ac.ukkanazawa-u.ac.jp The relatively low abundance of methionine in proteins often makes its signals ideal probes for specific regions without significant spectral overlap. researchgate.net
Probing Protein Dynamics and Ligand-Binding Events
NMR spectroscopy is a powerful technique for studying the dynamic nature of proteins in solution. utoronto.ca The methyl group of methionine is an excellent probe for protein dynamics. nih.gov Isotopic labeling of methionine allows for the measurement of relaxation parameters that report on motions over a wide range of timescales, from picoseconds to seconds. illinois.edu Changes in the dynamics of specific methionine residues upon the binding of a ligand, such as a small molecule or another protein, can be monitored by NMR. diva-portal.orgunivr.it
The ¹⁵N and deuterium labels in L-Methionine (D8; 15N) facilitate such studies. Chemical shift perturbation mapping, where changes in the chemical shifts of ¹⁵N-labeled methionine residues are monitored upon ligand titration, is a common method to identify binding sites and determine binding affinities. nih.gov These dynamic and interaction studies are crucial for understanding the relationship between protein motion and biological function. nih.gov
Strategies for Uniform and Site-Specific L-Methionine (D8; 15N) Labeling
The incorporation of L-Methionine (D8; 15N) into proteins can be achieved through either uniform or site-specific labeling strategies, depending on the experimental requirements.
Site-specific labeling aims to introduce the labeled amino acid at a particular position within the protein. This can be achieved through various methods, including the use of auxotrophic bacterial strains that cannot synthesize methionine. researchgate.net By providing L-Methionine (D8; 15N) in the growth medium, it will be exclusively incorporated at methionine positions. Another approach involves cell-free protein synthesis systems where the reaction mixture can be precisely controlled to include the labeled methionine. nih.gov More advanced techniques for site-specific labeling involve the use of engineered aminoacyl-tRNA synthetases and suppressor tRNAs. researchgate.net
| Labeling Strategy | Methodology | Primary Use Case |
| Uniform Labeling | Protein expression in minimal media containing ¹⁵N-labeled nitrogen sources and D₂O, supplemented with L-Methionine (D8; 15N). unl.pt | Complete protein structure determination and global dynamics studies. nih.gov |
| Site-Specific Labeling | Use of auxotrophic strains or cell-free systems with controlled amino acid composition. nih.govresearchgate.net | Probing the structure and dynamics of specific regions of a protein, such as active sites or binding interfaces. |
Advanced Analytical Techniques for Isotopic Profile Determination
Mass Spectrometry (MS)-Based Methodologies
Mass spectrometry is a cornerstone for the analysis of stable isotope-labeled compounds, offering high sensitivity and specificity. Various hyphenated MS techniques are employed to elucidate the metabolic fate and distribution of L-METHIONINE (D8; 15N).
Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Tracing
Liquid chromatography coupled with mass spectrometry (LC-MS) is a principal technique for tracing the metabolic pathways of L-METHIONINE (D8; 15N). This method allows for the separation of the labeled methionine from its various metabolic products within a biological matrix, followed by their detection and quantification by the mass spectrometer. In such studies, researchers can monitor the incorporation of the stable isotopes into downstream metabolites, providing a dynamic view of metabolic fluxes.
For instance, in a typical cell culture experiment, cells are incubated with L-METHIONINE (D8; 15N). At various time points, cell extracts are analyzed by LC-MS. The mass spectrometer is set to detect the mass-to-charge ratio (m/z) of the parent compound and its expected metabolites, such as S-adenosylmethionine (SAM) and S-adenosylhomocysteine (SAH). The shift in mass due to the presence of D8 and 15N allows for the unambiguous identification of molecules derived from the administered tracer.
Table 1: Illustrative LC-MS/MS Parameters for Tracing L-METHIONINE (D8; 15N) and its Metabolites
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| L-METHIONINE (D8; 15N) | 158.1 | 111.1 | 15 |
| S-Adenosylmethionine (D8; 15N) | 407.2 | 258.1 | 20 |
This table presents hypothetical yet representative data for an LC-MS/MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Isotopic Abundance Measurements
Gas chromatography-mass spectrometry (GC-MS) is a highly effective method for determining the isotopic abundance of L-METHIONINE (D8; 15N) in various samples. A critical step in the GC-MS analysis of amino acids is derivatization, which converts the non-volatile amino acids into volatile compounds suitable for gas chromatography. Common derivatization agents include silylating agents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).
Following derivatization, the sample is introduced into the GC, where the derivatized methionine is separated from other compounds. The mass spectrometer then analyzes the eluting compound, providing a mass spectrum that clearly shows the isotopic enrichment. The mass difference between the labeled and unlabeled methionine allows for precise quantification of the isotopic abundance. This technique is particularly useful for assessing the incorporation of the labeled methionine into proteins after hydrolysis.
High-Resolution Mass Spectrometry for Isotopomer Distribution Analysis
High-resolution mass spectrometry (HRMS), often performed on instruments like the Orbitrap or time-of-flight (TOF) analyzers, provides the mass accuracy and resolution required to distinguish between different isotopomers. Isotopomers are molecules that have the same number of each isotopic atom but differ in their positions. While L-METHIONINE (D8; 15N) is synthesized with a specific labeling pattern, HRMS can be used to confirm this pattern and to study any potential isotopic scrambling in metabolic processes.
The high resolving power of HRMS allows for the separation of mass spectral peaks that are very close in m/z, which is crucial for analyzing the complex isotopic patterns that arise from metabolic studies. This capability is essential for accurately determining the distribution of isotopes in metabolites derived from L-METHIONINE (D8; 15N), providing deep insights into the biochemical reactions they have undergone.
Quantitative Precision of Isotope Dilution Mass Spectrometry (IDMS)
Isotope dilution mass spectrometry (IDMS) is the gold standard for accurate and precise quantification of analytes in complex matrices. In this approach, a known amount of the isotopically labeled compound, in this case, L-METHIONINE (D8; 15N), is added to a sample as an internal standard. The labeled standard is chemically identical to the endogenous, unlabeled analyte and therefore behaves identically during sample preparation, chromatography, and ionization.
By measuring the ratio of the mass spectrometric signal of the labeled internal standard to the unlabeled analyte, a highly accurate and precise concentration of the endogenous methionine can be determined. This method effectively compensates for sample loss during preparation and for variations in instrument response, leading to superior quantitative performance.
Table 2: Representative Data for IDMS Quantification of Methionine
| Sample | Endogenous Methionine Peak Area | L-METHIONINE (D8; 15N) Peak Area | Concentration (µM) |
|---|---|---|---|
| Plasma Sample 1 | 55,430 | 110,860 | 25.0 |
| Plasma Sample 2 | 89,120 | 109,980 | 40.5 |
This table illustrates the principle of IDMS, showing how the ratio of peak areas is used to determine the concentration of the endogenous compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive analytical technique that provides detailed information about the structure, dynamics, and chemical environment of molecules.
Deuterium (B1214612) (2H-NMR) for Conformational and Dynamic Studies
Deuterium (2H-NMR) spectroscopy is particularly well-suited for investigating the conformational and dynamic properties of molecules containing deuterium labels, such as L-METHIONINE (D8; 15N). The deuterium nucleus has a quadrupole moment, and its NMR signal is highly sensitive to the local electronic environment and molecular motion. By analyzing the 2H-NMR spectra and relaxation parameters, researchers can gain insights into the mobility of the deuterated segments of the molecule.
Studies on deuterated methionine have shown that the side-chain mobility can be characterized by obtaining 2H NMR spectra and spin-lattice relaxation times (T1). nih.gov For example, the rotation of the deuterated methyl group and larger-amplitude motions of the side chain can be distinguished and quantified. nih.gov Such studies are crucial for understanding how the methionine side chain interacts with its environment, for instance, within the active site of an enzyme or in a protein-protein interface. The hepatic metabolism of deuterated D-methionine has also been successfully studied in intact, anesthetized rats using 2H NMR spectroscopy, demonstrating the utility of this technique for in vivo dynamic studies. nih.gov
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| L-METHIONINE (D8; 15N) |
| S-adenosylmethionine (SAM) |
| S-adenosylhomocysteine (SAH) |
Nitrogen-15 (B135050) (¹⁵N-NMR) for Amide Backbone and Side-Chain Analysis
Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N-NMR) spectroscopy is a pivotal technique for studying nitrogen-containing compounds. wikipedia.org For proteins and peptides incorporating ¹⁵N-labeled L-methionine, ¹⁵N-NMR provides direct insight into the chemical environment of the nitrogen atom within the amide backbone. nih.govbitesizebio.com Since the natural abundance of ¹⁵N is low (0.36%), isotopic labeling is necessary to overcome the inherently low sensitivity of the ¹⁵N nucleus. wikipedia.org
The ¹⁵N chemical shift is highly sensitive to factors such as protonation state, hydrogen bonding, and local protein conformation. This sensitivity allows researchers to monitor changes in the amide group of the labeled methionine residue, offering valuable data on protein folding, dynamics, and interactions. nih.gov For instance, the analysis of ¹⁵N chemical shifts can help in understanding tautomeric equilibria in heteroaromatic systems, a principle that extends to the study of amino acid environments within a polypeptide chain. wikipedia.org While ¹⁵N-labeled amino acids have been extensively used for studying biomolecular structures, their application in metabolite studies has been less common due to line-broadening from water exchange; however, techniques such as lowering the sample temperature can mitigate this issue. nih.gov
Multi-Dimensional NMR Experiments (e.g., HSQC, HMQC) for Structural Assignment
Multi-dimensional NMR experiments are indispensable for resolving the complex spectra of biomolecules and for assigning specific NMR signals to individual atoms. bitesizebio.comnih.gov For L-METHIONINE (D8; ¹⁵N), two-dimensional (2D) heteronuclear experiments like the Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMQC) are particularly powerful. duke.edumuni.cz
These experiments generate a 2D correlation map showing connections between the ¹⁵N nucleus and its directly attached proton (¹H). bitesizebio.comduke.edu Each peak in an ¹H-¹⁵N HSQC spectrum corresponds to a specific nitrogen-hydrogen bond, effectively creating a "fingerprint" of the molecule's amide groups. bitesizebio.comduke.edu By analyzing the position (chemical shifts) of these cross-peaks, researchers can assign the resonance to the specific ¹⁵N-labeled methionine residue within the protein sequence. nih.govutoronto.ca
The HSQC experiment is often preferred for its superior resolution and narrower line widths, although HMQC can offer higher sensitivity in certain cases, particularly for larger molecules. muni.czresearchgate.net These techniques are foundational for more complex three- and four-dimensional NMR experiments used to determine the complete three-dimensional structure of proteins in solution. nih.govnih.gov The combination of ¹³C and ¹⁵N labeling allows for a suite of "triple-resonance" experiments that trace the connectivity along the protein backbone, forming the basis of modern protein NMR structural analysis. nih.govutoronto.ca
| Experiment | Correlation | Primary Application | Key Advantage |
|---|---|---|---|
| ¹⁵N-NMR (1D) | Detects ¹⁵N nuclei | Probing the chemical environment of nitrogen atoms | High sensitivity to local electronic structure and conformation |
| ¹H-¹⁵N HSQC | ¹H-¹⁵N (one bond) | Backbone amide assignment ("fingerprinting") | Excellent resolution and clean spectra due to effective suppression of unwanted signals muni.cz |
| ¹H-¹⁵N HMQC | ¹H-¹⁵N (one bond) | Backbone amide assignment | Can be more sensitive than HSQC for larger molecules researchgate.netacs.org |
Chromatographic Separation Techniques for Isotopic Fractionation (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, isolation, and purification of amino acids from complex mixtures, which is a critical prerequisite for accurate isotopic analysis. nih.govnih.govcaltech.edu The separation of L-METHIONINE (D8; ¹⁵N) from its unlabeled counterparts or other amino acids can be achieved using various HPLC modes. sigmaaldrich.com
Reversed-phase HPLC (RP-HPLC) is a commonly used method, often requiring derivatization of the amino acids to increase their hydrophobicity and improve retention on nonpolar stationary phases. nih.gov However, methods for analyzing underivatized amino acids are also well-established, which helps to prevent potential isotopic fractionation that can be introduced during derivatization steps. nih.govnih.govalexandraatleephillips.com Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, is also highly effective for separating polar compounds like amino acids. sielc.comsielc.com
Preparative HPLC techniques are employed to isolate single amino acids in sufficient quantities for subsequent analysis by methods like Isotope Ratio Mass Spectrometry (IRMS) or NMR. nih.govnih.gov The choice of mobile phase is critical to avoid isotopic contamination; aqueous, carbon-free mobile phases are often preferred for this reason. nih.gov The development of robust HPLC methods is essential for compound-specific isotope analysis (CSIA), which has applications ranging from archaeology to metabolic research. nih.govresearchgate.net
| HPLC Mode | Stationary Phase Principle | Mobile Phase Example | Application for Methionine |
|---|---|---|---|
| Reversed-Phase (RP) | Nonpolar (e.g., C18) | Acetonitrile/Water gradient with acid modifier (e.g., TFA) sielc.com | Separation of derivatized or underivatized amino acids nih.govnih.gov |
| Mixed-Mode | Combines RP and Ion-Exchange | Acetonitrile/Water/Acid (e.g., H₂SO₄) gradient sielc.com | Retention and separation of polar, underivatized methionine sielc.com |
| Ion-Pair RP | Nonpolar with ion-pairing reagent in mobile phase | Aqueous buffer with ion-pairing agent | Isolation of single underivatized amino acids for isotopic analysis nih.govnih.gov |
Computational and Systems Biology Approaches for Data Interpretation
Stoichiometric Modeling of Intracellular Metabolic Networks
Stoichiometric modeling is a powerful framework for analyzing the metabolic capabilities of an organism based on the stoichiometry of its biochemical reactions. These models represent the metabolic network as a mathematical system, allowing for the calculation of theoretical yields and the prediction of metabolic flux distributions.
In the context of L-methionine metabolism, stoichiometric models have been used to predict the metabolic potential of microorganisms like Corynebacterium glutamicum and Escherichia coli for L-methionine production. nih.gov These models allow for the calculation of the theoretically optimal methionine yield and related metabolic fluxes under various genetic and environmental conditions. nih.gov For example, a detailed stoichiometric model can predict how different carbon and sulfur sources affect the maximum theoretical yield of L-methionine. Replacing sulfate (B86663) with thiosulfate (B1220275) or sulfide (B99878) as the sulfur source has been shown to significantly increase the maximal theoretical yield in C. glutamicum. nih.gov
The table below illustrates the theoretical optimal L-methionine yields in C. glutamicum and E. coli under different conditions, as determined by stoichiometric modeling.
| Organism | Carbon Source | Sulfur Source | Additional C1 Source | Theoretical Optimal Yield (C-mol/C-mol) |
| C. glutamicum | Glucose | Sulfate | None | 0.49 |
| E. coli | Glucose | Sulfate | None | 0.52 |
| C. glutamicum | Glucose | Thiosulfate | None | Up to 0.68 |
| C. glutamicum | Glucose | Sulfide | None | Up to 0.68 |
| C. glutamicum | Glucose | Methanethiol | Methanethiol | 0.91 |
This table is based on data from metabolic pathway analysis studies. nih.gov
These models also reveal differences in the optimal metabolic flux distributions between organisms. For instance, under optimal methionine production conditions, C. glutamicum exhibits a high flux through the pentose (B10789219) phosphate (B84403) pathway (PPP), while the tricarboxylic acid (TCA) cycle flux is low. nih.gov In contrast, E. coli minimizes the PPP flux and has a high TCA cycle flux. nih.gov The use of isotopically labeled L-methionine, such as L-METHIONINE (D8; 15N), can provide the experimental data needed to validate and refine these stoichiometric models.
Algorithmic Approaches for Metabolic Flux Estimation and Validation
Metabolic flux analysis (MFA) is a key technique for quantifying the rates of metabolic reactions within a cell. When combined with stable isotope tracing, such as the use of L-METHIONINE (D8; 15N), MFA can provide detailed insights into the workings of metabolic networks.
Algorithmic approaches are central to MFA. These algorithms use the isotopic labeling patterns of metabolites, measured by techniques like mass spectrometry, to calculate the intracellular metabolic fluxes. nih.gov A common approach is ¹³C-Metabolic Flux Analysis (¹³C-MFA), which has been used to investigate the production of S-adenosyl-L-methionine (SAM), a key metabolite derived from methionine. nih.govnih.gov
One of the challenges in MFA is accounting for the exchange of metabolites between the intracellular and extracellular pools. nih.gov This mixing can prevent the system from reaching an isotopic steady state, which is a requirement for standard stationary MFA. nih.gov To address this, non-stationary MFA approaches have been developed that analyze the kinetics of isotope labeling. nih.gov
Recent advancements include the development of Bayesian multi-model approaches for the simultaneous quantification of both carbon and nitrogen fluxes (¹³C¹⁵N-MFA). embopress.org This is particularly relevant for compounds like L-METHIONINE (D8; 15N), which contains isotopes of both hydrogen and nitrogen. These methods can provide a more comprehensive picture of cellular metabolism by tracking the fate of multiple elements simultaneously. embopress.org
The table below provides an overview of different algorithmic approaches used in metabolic flux estimation with stable isotopes.
| Algorithmic Approach | Description | Key Features | Application Example |
| Stationary ¹³C-MFA | Assumes isotopic steady state to calculate fluxes. | Requires cells to be in a metabolic and isotopic steady state. | Analyzing central carbon metabolism in SAM-overproducing yeast. nih.gov |
| Non-Stationary MFA | Analyzes the kinetics of isotope labeling over time. | Does not require isotopic steady state; accounts for metabolite exchange with the media. | Quantifying methionine metabolic fluxes in human fibrosarcoma cells. nih.gov |
| Bayesian ¹³C¹⁵N-MFA | A Bayesian multi-model approach for simultaneous carbon and nitrogen flux quantification. | Allows for the joint resolution of carbon and nitrogen fluxes; provides a statistically rigorous framework. | Measuring the first carbon-nitrogen flux map in Mycobacterium bovis BCG. embopress.org |
Integration of Isotopic Tracing Data with "-Omics" Datasets (e.g., Metabolomics, Proteomics)
The integration of data from isotopic tracing experiments with other "-omics" datasets, such as metabolomics and proteomics, can provide a more holistic view of cellular function. This multi-omics approach allows researchers to connect changes in metabolic fluxes with alterations in gene expression, protein levels, and metabolite concentrations. nih.gov
For instance, metabolomics can provide a snapshot of the complete set of small-molecule metabolites in a cell at a specific time. mdpi.com When combined with isotopic tracing data from L-METHIONINE (D8; 15N), this can reveal how the cell is utilizing methionine and how this utilization is reflected in the broader metabolome. Statistical methods such as canonical correlation analysis (CCA) and self-organizing maps (SOM) can be used to identify correlations between metabolomic and transcriptomic features. nih.gov
Proteomics, the large-scale study of proteins, can also be integrated with isotopic tracing data. Methods have been developed for the isolation and isotopic labeling of methionine-containing tryptic peptides, which can be used to study processes like the shedding of cell surface proteins. nih.gov This allows for the relative quantification of peptides and provides insights into the dynamics of the proteome. nih.gov
The integration of these datasets can be represented as a multi-layered network, where each layer represents a different type of "-omic" data.
| -Omics Dataset | Information Provided | Integration with Isotopic Tracing Data |
| Metabolomics | A comprehensive profile of small-molecule metabolites. | Reveals the impact of altered metabolic fluxes on the entire metabolome. |
| Transcriptomics | A snapshot of the complete set of RNA transcripts. | Identifies changes in gene expression that are correlated with changes in metabolic fluxes. |
| Proteomics | The complete set of proteins expressed by an organism. | Connects metabolic changes to alterations in protein levels and post-translational modifications. |
This integrated approach enhances the biological knowledge that can be extracted from metabolomics and other "-omics" data alone. nih.gov
Simulation and Predictive Modeling of L-Methionine Metabolism
Computational modeling and simulation are powerful tools for studying the dynamics of metabolic pathways and predicting how they will respond to perturbations. In the context of L-methionine metabolism, these models can be used to simulate the flow of metabolites through the methionine cycle and related pathways.
Large-scale, knowledge-based metabolic in silico models of the methionine cycle have been constructed to investigate the impact of metabolism on chemotherapy efficacy. nih.gov These models can integrate data from various sources, including the Kyoto Encyclopedia of Genes and Genomes (KEGG) and the scientific literature. nih.gov By applying data from resources like the Cancer Cell Line Encyclopedia (CCLE), these models can be used to predict the response of cancer cells to different drugs. nih.gov
For example, such models have shown that various components of the methionine cycle, such as MAT2A, ATP6V0E1, and NNMT, correlate with the outcomes of chemotherapy. nih.gov These findings are in agreement with independent biological studies and highlight the potential of these models for biomarker identification and response prediction. nih.gov
Predictive models can also be used in the context of metabolic engineering to design strategies for optimizing the production of L-methionine. scielo.org.co By simulating the effects of genetic modifications on metabolic fluxes, these models can guide the development of microbial strains with enhanced L-methionine production capabilities. nih.govscielo.org.co
The development and application of these simulation and predictive modeling approaches are crucial for translating the data generated from isotopic tracing experiments into a deeper understanding of L-methionine metabolism and its role in health and disease.
Research Models and Experimental Systems for L Methionine D8; 15n Applications
In Vitro Cellular Models and Cultured Cell Lines
The use of L-Methionine (D8; 15N) in cultured cell lines is fundamental for dissecting cellular-level metabolic processes. In vitro models provide a controlled environment to study the direct effects and metabolic fate of methionine. Stable isotope tracing with labeled methionine in cell culture is a common technique to follow its incorporation into proteins and its role in one-carbon metabolism. nih.gov
Research has utilized various cell lines to investigate the role of methionine in cancer biology. For instance, studies on pancreatic cancer cell lines, such as BXPC-3 and HPAC, have shown that L-methionine can inhibit cell proliferation and interfere with the cell cycle. nih.gov Similarly, in breast cancer (MCF-7) and prostate cancer (LNCaP) cell lines, high concentrations of methionine have been demonstrated to suppress cell growth, an effect linked to the p53 tumor suppressor protein. nih.gov The use of labeled methionine in such studies allows for precise tracking of how cancer cells utilize this essential amino acid, potentially identifying metabolic vulnerabilities. nih.gov For example, a study on human colon carcinoma (Caco-2) cells using stable isotope labeling revealed sharply decreased turnover rates for methionine compared to non-cancerous colon cells, highlighting metabolic reprogramming in cancer. nih.gov
These cellular models are crucial for:
Metabolic Flux Analysis: Quantifying the rate at which methionine is consumed and converted into other crucial metabolites, such as S-adenosylmethionine (SAM), the universal methyl donor. wikipedia.org
Proteomics: Tracking the synthesis of new proteins by monitoring the incorporation of the labeled amino acid.
Epigenetic Studies: Investigating the role of methionine-derived methyl groups in DNA and histone methylation, which are critical for gene expression regulation. nih.gov
Below is a table summarizing the application of methionine studies in various cell lines.
| Cell Line | Cancer Type | Research Focus | Key Findings |
| BXPC-3 & HPAC | Pancreatic Cancer | Effects on cell proliferation, apoptosis, and cell cycle. nih.gov | L-methionine inhibits proliferation and interferes with the cell cycle. nih.gov |
| MCF-7 | Breast Cancer | p53-dependent growth suppression. nih.gov | High methionine concentrations inhibit cell growth and native p53 expression. nih.gov |
| LNCaP | Prostate Cancer | p53-dependent growth suppression. nih.gov | Methionine inhibits cell growth and proliferation via a p53-dependent pathway. nih.gov |
| DU-145 | Prostate Cancer | Role of mutated p53 in methionine-induced growth suppression. nih.gov | High methionine concentrations did not inhibit the growth of cells with mutated p53. nih.gov |
| Caco-2 | Human Colon Carcinoma | Amino acid turnover rates in cancer. nih.gov | Cancer cells exhibited a sharply decreased turnover of methionine compared to fetal colon cells. nih.gov |
Ex Vivo Tissue Slice Methodologies for Direct Metabolic Assessment
Ex vivo tissue slice techniques provide an intermediate model between in vitro cell cultures and in vivo animal studies. By keeping tissue architecture intact, these methodologies allow for the direct assessment of metabolic processes in a more physiologically relevant context. While specific studies explicitly detailing the use of L-Methionine (D8; 15N) in tissue slices are not prevalent in the searched literature, this model is well-suited for such applications.
The methodology involves incubating freshly isolated tissue slices (e.g., from the liver, heart, or muscle) in a medium containing the isotopically labeled L-Methionine. Researchers can then analyze the tissue and the surrounding medium to trace the metabolic fate of the labeled methionine. This approach is valuable for investigating:
Tissue-Specific Metabolism: Comparative studies using slices from different organs can reveal how methionine metabolism varies throughout the body. For example, the liver plays a central role in methionine metabolism, including its conversion to cysteine and its role in the urea (B33335) cycle. nih.gov
Pathophysiological States: Tissue slices from disease models can be compared to healthy controls to understand how conditions like heart disease or metabolic syndrome alter methionine metabolism at the tissue level. mdpi.com
Metabolic Flux: The rate of conversion of methionine to its downstream metabolites can be quantified directly within the tissue, providing a clear picture of metabolic activity under various experimental conditions. mdpi.com
A study on the hearts of different mammalian species highlighted tissue-specific metabolic phenotypes related to longevity, showing that long-lived species have lower concentrations of methionine and its related metabolites. mdpi.com Ex vivo slice experiments using L-Methionine (D8; 15N) could further probe the metabolic flux differences that underpin these observations.
Applications in Small Organism and Animal Models (non-human) for In Vivo Tracing
In vivo tracing studies using L-Methionine (D8; 15N) in non-human animal models are essential for understanding whole-body metabolism and nutrient dynamics. nih.gov These models allow researchers to investigate complex interactions between different organs and systems that cannot be replicated in vitro or ex vivo. nih.gov Deuterated compounds like L-Methionine (D8; 15N) are frequently used as tracers in metabolic research and for quantitation during drug development. invivochem.com
Key research areas include:
Nutrient Requirements: Animal models are used to determine the dietary requirements for sulfur-containing amino acids and to study how methionine can be spared by cysteine. nih.gov
Metabolic Health and Disease: Studies in rodents have shown that dietary methionine restriction can prevent weight gain and improve glucose control. nih.gov Labeled methionine can be used to trace how these metabolic benefits arise, for instance, by tracking its influence on energy expenditure and fat metabolism. nih.gov
Organ-Specific Metabolism: By analyzing tissues from animals administered L-Methionine (D8; 15N), scientists can map the distribution and conversion of this amino acid across different organs. For example, multi-tissue transcriptomic analysis in broiler chickens has been used to compare the effects of L-methionine and D-methionine supplementation under heat stress, revealing impacts on the liver and ileum. nih.gov
Metabolomics: Time-resolved metabolomics in animal models of disease, such as sepsis, can utilize labeled standards to accurately quantify changes in metabolic pathways, including those involving methionine. mdpi.com
The following table summarizes findings from in vivo studies involving methionine in different animal models.
| Animal Model | Research Area | Experimental Approach | Key Findings |
| Rodents (Mice) | Metabolic Health | Short-term methionine deprivation in diet-induced obese mice. nih.gov | MD preferentially reduces fat mass, restores normal body weight, and improves glycemic control. nih.gov |
| Rodents (Rats, Horses, etc.) | Longevity and Metabolism | Comparative analysis of methionine metabolite profiles in heart tissue across species. mdpi.com | Long-lived species exhibit lower concentrations of methionine and its metabolites in the heart. mdpi.com |
| Broiler Chickens | Nutrient Metabolism | Comparison of L-methionine vs. D-methionine supplementation under heat stress. nih.gov | L-methionine supplementation helps maintain physiological homeostasis and enhances cellular defense systems against heat stress. nih.gov |
Utilization in Plant Biology and Microbial Systems Research
In plant biology, methionine is a crucial amino acid for protein synthesis and serves as a precursor to essential metabolites, including S-adenosylmethionine (SAM), ethylene, and polyamines. nih.govfrontiersin.org The nutritional quality of many staple crops is limited by low levels of methionine. frontiersin.org L-Methionine (D8; 15N) is a valuable tool for studying its biosynthesis and metabolism in plants.
Applications in this field include:
Biosynthetic Pathway Elucidation: Tracing the incorporation of labeled nitrogen and carbon backbones helps to confirm and quantify the steps in methionine synthesis from precursors like aspartate and cysteine. nih.gov
Improving Nutritional Value: By understanding the regulation of methionine synthesis and accumulation in seeds, researchers can develop strategies to enhance the nutritional quality of crops. Transgenic approaches, for example, aim to increase the levels of free methionine or methionine-rich storage proteins. frontiersin.org
In microbial systems, stable isotope probing (SIP) with compounds like 15N-labeled amino acids is used to trace nutrient assimilation by the microbial biomass. bris.ac.uknih.gov This technique allows researchers to identify which microorganisms in a complex community are actively taking up and metabolizing a specific substrate. For example, studies in soil microbiology have used 15N-labeled substrates to track nitrogen assimilation, revealing the pathways and rates of incorporation into the soil protein pool. bris.ac.uknih.gov Furthermore, research into the tumor microbiome has suggested that bacteria within the tumor microenvironment can produce L-methionine, potentially fueling cancer cell growth, a process that could be directly traced using isotopically labeled precursors. nih.gov
The table below highlights research applications in these systems.
| System | Research Area | Application of Isotope Labeling |
| Plants (e.g., Arabidopsis thaliana) | Nutritional Enhancement & Metabolism | Tracing metabolic pathways to understand and increase protein-bound methionine in seeds. frontiersin.org |
| Soil Microbial Communities | Nitrogen Cycling | Compound-specific 15N stable isotope probing (SIP) to measure assimilation of nitrogen substrates into microbial amino acids. bris.ac.uknih.gov |
| Tumor Microbiome | Host-Microbe Interaction | Investigating the capacity of tumor-associated bacteria to synthesize essential amino acids like L-methionine for cancer cells. nih.gov |
Future Perspectives and Emerging Directions in Stable Isotope Research
Innovations in Isotope Labeling Synthesis and Reagent Design for Research
The future of stable isotope labeling is trending towards greater precision, efficiency, and broader applicability. adesisinc.com Innovations in the chemical synthesis of labeling reagents are central to this progress. Researchers are continuously developing more efficient and cost-effective methods for incorporating stable isotopes into molecules like L-Methionine. adesisinc.commusechem.com This includes the optimization of synthetic pathways to achieve high isotopic enrichment and chemical purity, which are critical for the accuracy of analytical techniques such as mass spectrometry and NMR spectroscopy. adesisinc.com
A significant trend is the development of automated synthesis platforms. adesisinc.com These systems promise to streamline the production of labeled compounds, making them more accessible to the wider scientific community. Furthermore, there is a growing emphasis on "green chemistry" principles to make the synthesis of reagents like L-Methionine (D8; 15N) more environmentally sustainable. adesisinc.com The design of novel labeling reagents is also an active area of research, aiming to create probes that can target specific cellular processes or be used in combination with other analytical methods for multi-modal analysis. adesisinc.commusechem.com
Advancements in High-Throughput and Automated Isotopic Analysis Platforms
The vast amount of data generated in stable isotope labeling experiments, particularly in large-scale proteomics and metabolomics, has necessitated the development of high-throughput and automated analysis platforms. nih.gov Mass spectrometry (MS) coupled with liquid chromatography (LC-MS) is a primary technique, and recent advancements have focused on improving the speed and accuracy of data processing. nih.gov
To handle this data deluge, a variety of specialized software tools have been developed to automate the quantification of isotope-labeled peptides and proteins. These platforms perform complex tasks such as reconstructing ion chromatograms, identifying elution profiles, and calculating protein abundance ratios with minimal user intervention. nih.gov This automation significantly reduces analysis time and improves the reproducibility of results.
Below is a table of software tools designed for the automated analysis of data from Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), a common application for L-Methionine (D8; 15N).
| Software Tool | Primary Function | Key Features |
| SILACtor | Automated analysis of protein turnover and dynamic SILAC studies. nih.govfigshare.com | Traces and compares SILAC-labeled peptides across multiple time points; generates inclusion lists for targeted analysis. nih.govresearchgate.net |
| IsoQuant | Processes high mass accuracy MS data for SILAC-based proteomics. nih.gov | Calculates peptide/protein ratios; includes a visualization platform for data validation; directly processes .raw files. nih.gov |
| QUIL | Automated protein quantification for LC-MSn data. nih.gov | Accounts for dynamic spectral background; tolerates imperfect peak shapes; uses outlier-resistant methods for ratio estimation. nih.gov |
| MaXIC-Q Web | Web-based service for quantitation analysis of large-scale datasets. researchgate.net | Accepts various data formats (mzXML, SEQUEST, Mascot); accommodates different labeling techniques (SILAC, ICAT). researchgate.net |
These automated platforms are crucial for enabling high-throughput studies and extracting meaningful biological insights from complex isotopic labeling experiments.
Expansion of L-Methionine (D8; 15N) Applications in Systems-Level Biology
L-Methionine (D8; 15N) is a powerful tracer for interrogating biological systems at a global scale, a cornerstone of systems-level biology. Its applications are expanding beyond traditional proteomics to provide a more dynamic and integrated view of cellular processes.
Quantitative Proteomics: In quantitative proteomics, L-Methionine (D8; 15N) is extensively used in SILAC experiments. sigmaaldrich.comnih.gov By incorporating the "heavy" labeled methionine into the entire proteome of one cell population, researchers can directly compare protein abundance against an unlabeled ("light") control population using mass spectrometry. nih.gov This approach allows for the accurate quantification of thousands of proteins simultaneously, providing a global snapshot of cellular responses to various stimuli or disease states. nih.gov Advanced SILAC techniques, such as pulsed SILAC (pSILAC), use the rate of incorporation of labeled amino acids to study protein synthesis and turnover on a proteome-wide scale. nih.gov
Metabolic Flux Analysis (MFA): L-Methionine is a critical node in cellular metabolism, participating in protein synthesis, methylation, and polyamine biosynthesis. nih.govnih.gov Isotope-labeled methionine, including L-Methionine (D8; 15N), is used as a tracer in Metabolic Flux Analysis (MFA) to quantify the rates (fluxes) of these interconnected pathways. nih.govmedchemexpress.commdpi.com By tracking the incorporation of isotopes from methionine into various downstream metabolites, researchers can build detailed models of metabolic networks. nih.govmssm.edu This provides crucial insights into how metabolic pathways are rewired in diseases like cancer and how they respond to therapeutic interventions. nih.govbiorxiv.org
The ability to trace the fate of methionine's atoms through these core processes provides a dynamic and quantitative understanding of the cellular state, which is essential for the goals of systems biology.
Integration with Advanced Bioanalytical and Imaging Modalities
A significant emerging direction is the integration of stable isotope labeling with advanced bioanalytical and imaging techniques to add spatial and temporal resolution to metabolic studies. Mass Spectrometry Imaging (MSI) is a key technology in this area, allowing for the visualization of the distribution of molecules directly in tissue sections.
By administering a stable isotope tracer like L-Methionine (D8; 15N) to a biological system, MSI techniques such as Matrix-Assisted Laser Desorption/Ionization (MALDI)-MSI can map the spatial distribution of the tracer and its labeled metabolites within a tissue. nih.govnih.gov This provides a powerful method to study metabolic heterogeneity in complex tissues, such as identifying regions of altered metabolism within a tumor microenvironment. nih.govnih.gov
Recent advancements in MALDI-MSI, including optimized matrix selection and enhanced post-ionization techniques (MALDI2), have improved the coverage of low-molecular-weight metabolites, which is critical for spatial metabolic studies. nih.gov This integration of stable isotope tracing with MSI opens new avenues for exploring the metabolic landscape in diverse biological contexts, linking molecular changes to tissue architecture and function. nih.govjst.go.jp The ability to see where metabolic changes occur, in addition to quantifying them, represents a significant leap forward in understanding the biochemistry of health and disease.
Q & A
Q. How can L-methionine (D8; 15N) be synthesized and validated for isotopic purity in metabolic studies?
L-methionine (D8; 15N) is typically synthesized via microbial fermentation or chemical synthesis using isotope-enriched precursors (e.g., 15N-ammonia or deuterated substrates). Analytical validation requires nuclear magnetic resonance (NMR) to confirm isotopic incorporation at specific positions (e.g., deuterium at methyl groups) and mass spectrometry (MS) to quantify isotopic enrichment . For reproducibility, protocols must detail purification steps (e.g., HPLC) and validate purity (>98%) through chromatographic and spectroscopic methods .
Q. What methodologies are recommended for tracking L-methionine (D8; 15N) in protein synthesis or metabolic flux analysis?
Stable isotope tracing experiments should optimize sampling intervals and tissue/organ collection to capture dynamic metabolic incorporation. For protein synthesis, pulse-chase experiments with LC-MS/MS detect labeled methionine in hydrolyzed proteins . In metabolic flux studies, gas chromatography–isotope ratio mass spectrometry (GC-IRMS) quantifies 15N enrichment in downstream metabolites (e.g., S-adenosylmethionine) while correcting for natural isotope abundance .
Q. How should researchers address background 15N interference in soil or microbial studies using L-methionine (D8; 15N)?
Pre-experiment soil or microbial culture analysis is critical to establish baseline 15N levels. Use microplot designs with randomized complete blocks to isolate labeled treatments and apply isotopic dilution equations to differentiate tracer-derived nitrogen from background . Statistical tools (e.g., ANOVA with Duncan’s test) help assess significance in 15N recovery rates across replicates .
Advanced Research Questions
Q. What experimental design considerations minimize 15N tracer loss in plant-soil systems when using L-methionine (D8; 15N)?
Label loss via leaching or volatilization can be mitigated by:
- Applying tracer in split doses to align with plant uptake phases .
- Using 15N mass balance approaches, where total recovery = (plant 15N + soil residual 15N) – (leached 15N + gaseous losses) .
- Incorporating soil organic matter (SOM) controls, as SOM influences tracer immobilization and microbial turnover .
Q. How can conflicting data on L-methionine (D8; 15N) incorporation into specific metabolic pathways be resolved?
Contradictions often arise from varying tracer doses or sampling timelines. For example, high methionine doses may saturate transsulfuration pathways, skewing 15N distribution. To resolve this:
Q. What advanced NMR techniques enhance the study of protein dynamics using 15N-labeled L-methionine?
Steady-state 15N{1H} nuclear Overhauser effect (ssNOE) experiments quantify protein backbone flexibility. Key steps include:
- Saturation of HN resonances to measure cross-peak intensity ratios under steady-state conditions .
- Error mitigation via replicate experiments and careful pulse sequence design to avoid artifacts from low 15N magnetization .
- Integration with relaxation (R1, R2) data to model picosecond-to-nanosecond timescale motions .
Q. How do researchers ensure reproducibility in tracer studies when methodologies vary across labs?
Adhere to standardized reporting guidelines (e.g., Beilstein Journal protocols):
- Document experimental details in supplementary materials, including tracer purity, application rates, and environmental conditions (temperature, pH) .
- Provide raw data (e.g., MS/MS spectra, NMR parameters) for independent validation .
- Reference established meta-analyses on 15N tracer best practices to align with field norms .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
